molecular formula C6H9F3O B3031831 4-Methyl-5,5,5-trifluoropent-1-en-4-ol CAS No. 73893-33-1

4-Methyl-5,5,5-trifluoropent-1-en-4-ol

Cat. No. B3031831
CAS RN: 73893-33-1
M. Wt: 154.13 g/mol
InChI Key: LKWZHVSATIWGLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into organic molecules. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde is described as a precursor for the formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions . Similarly, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid involves Michael-like 1,4-conjugate hydrocyanation adducts . These methods could potentially be adapted for the synthesis of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the molecular structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . These techniques could be used to determine the molecular structure of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol and to confirm the placement of the fluorine atoms and the geometry of the molecule.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including cyclocondensation , Claisen rearrangement , and ene reactions . The reactivity of the trifluoromethyl group and the influence of fluorine atoms on reaction pathways are important considerations. For example, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from a trifluoromethylated intermediate demonstrates the reactivity of such compounds in forming new carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect polarity, boiling points, and chemical stability. Theoretical calculations, such as those performed for Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, can predict properties like hyperpolarizability and molecular electrostatic potential . These calculations could be applied to 4-Methyl-5,5,5-trifluoropent-1-en-4-ol to predict its physical properties and potential applications in materials science.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthetic methods involving compounds similar to 4-Methyl-5,5,5-trifluoropent-1-en-4-ol. For example, a study describes the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, showcasing advanced techniques in organic synthesis and the potential utility of trifluoromethylated compounds in various chemical reactions (Zhang, Zhao, & Lu, 2007).

Chemical Properties and Reactions

The chemical properties and reactions of trifluoromethyl-substituted compounds have been extensively studied. For instance, research into tris(2-methyl-1-azulenyl)methyl cations and the corresponding methane derivatives provides insights into the dynamic stereochemistry and the effects of trifluoromethyl groups on molecular structure and reactivity (Ito, Morita, & Asao, 1995).

Rearrangement Reactions

Studies have also explored the rearrangement reactions of similar compounds, such as the consecutive double-Criegee rearrangement using trifluoroperacetic acid, highlighting the complex reaction pathways and mechanisms involved in transforming these molecules (Krasutsky et al., 2001).

Applications in Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds using trifluoromethylated precursors, such as the development of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrates the applicability of these compounds in creating structurally diverse and potentially biologically active molecules (Aquino et al., 2015).

properties

IUPAC Name

1,1,1-trifluoro-2-methylpent-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-3-4-5(2,10)6(7,8)9/h3,10H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWZHVSATIWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472750
Record name 1,1,1-Trifluoro-2-methylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5,5,5-trifluoropent-1-en-4-ol

CAS RN

73893-33-1
Record name 1,1,1-Trifluoro-2-methylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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